molecular formula C14H11N3O B13828375 Acridine-9-carbohydrazide CAS No. 36705-76-7

Acridine-9-carbohydrazide

Cat. No.: B13828375
CAS No.: 36705-76-7
M. Wt: 237.26 g/mol
InChI Key: VHRLVUJHCUFYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine-9-carbohydrazide is a versatile chemical building block central to medicinal chemistry and drug discovery research. Its structure combines the planar, tricyclic acridine ring system, known for intercalating into double-stranded DNA, with a highly reactive carbohydrazide functional group . This makes it a valuable precursor for synthesizing a diverse range of biologically active molecules, particularly through the formation of hydrazone derivatives . Researchers utilize this compound primarily as a scaffold to develop novel potential anticancer agents. The compound serves as a direct intermediate in synthesizing (acridin-4-yl)benzohydrazides and related derivatives, which are designed to act as topoisomerase inhibitors . The acridine moiety facilitates interaction with DNA and enzymes like topoisomerase, while the hydrazone group allows for structural diversification to optimize biological activity and selectivity . These hybrid molecules are investigated for their ability to inhibit enzyme activity, induce cell cycle arrest, and trigger apoptosis in cancer cell lines . The compound is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

36705-76-7

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

acridine-9-carbohydrazide

InChI

InChI=1S/C14H11N3O/c15-17-14(18)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,15H2,(H,17,18)

InChI Key

VHRLVUJHCUFYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NN

Origin of Product

United States

Preparation Methods

Oxidation Method Using 9-Methylacridine

  • Procedure : 9-Methylacridine is oxidized to acridine-9-carboxylic acid using an oxidant, an oxidation catalyst, and a solvent under controlled temperature and time conditions.
  • Reagents and Conditions :
    • Oxidant: tert-butyl hydroperoxide
    • Oxidation catalyst: vanadyl acetylacetonate
    • Solvent: chloroform
    • Temperature: 80–120 °C
    • Reaction time: 1–3 hours
  • Stepwise Addition : 9-Methylacridine is added in three portions to improve reaction control, yield, and purity.
  • Microwave Heating : Applied at 200–350 W to enhance reaction rate and selectivity.
  • Isolation : The reaction mixture is cooled, filtered, and the crude product recrystallized from ethanol to yield yellow solid acridine-9-carboxylic acid.
  • Advantages : High atom economy, environmentally friendly, simple operation, and good industrial applicability.
  • Reference : Detailed in patents CN111777556A and CN111777556B (2020).
Parameter Details
Starting Material 9-Methylacridine
Oxidant tert-Butyl hydroperoxide
Catalyst Vanadyl acetylacetonate
Solvent Chloroform
Temperature Range 80–120 °C
Reaction Time 1–3 hours
Heating Method Microwave (200–350 W)
Product Isolation Filtration, recrystallization in ethanol
Product Form Yellow solid powder

Non-Oxidation Methods

Two alternative non-oxidation synthetic routes exist but have drawbacks such as low atom utilization and environmental concerns:

Conversion of Acridine-9-Carboxylic Acid to this compound

Once acridine-9-carboxylic acid or its ester is obtained, it is converted to this compound by reaction with hydrazine hydrate.

Esterification and Hydrazinolysis

  • Esterification : Acridine-9-carboxylic acid is first converted to its ethyl ester by refluxing with thionyl chloride followed by ethanol treatment.
  • Hydrazinolysis : The ester is then refluxed with hydrazine hydrate in ethanol to yield this compound.
  • Typical Conditions :
    • Reflux time: 6–12 hours depending on step
    • Solvent: Ethanol
  • Isolation : The product is isolated by filtration and washing.
  • Reference : Synthesis procedure analogous to acridone-2-carbohydrazide preparation, detailed in a study on acridone derivatives.
Step Reagents/Conditions Time Product
Esterification Thionyl chloride, then ethanol reflux 4–8 hours Ethyl acridine-9-carboxylate
Hydrazinolysis Hydrazine hydrate in ethanol reflux 6–12 hours This compound

Direct Hydrazinolysis of Acridine-9-Carboxylic Acid

Some literature reports direct conversion of acridine-9-carboxylic acid to the carbohydrazide by refluxing with hydrazine hydrate, although esterification is often preferred for better yields and purity.

Synthesis of this compound Derivatives

This compound serves as a precursor for further derivatization, typically by condensation with aldehydes or ketones to form hydrazones. These derivatives have been synthesized and characterized with good yields (80–90%) and show significant biological activity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield/Remarks References
Acridine-9-carboxylic acid Oxidation of 9-methylacridine tert-butyl hydroperoxide, vanadyl acetylacetonate, chloroform, microwave heating (80–120 °C) High yield, environmentally friendly
Non-oxidation (cyano substitution) Acridine, cyanide, hydrolysis Lower atom economy, environmental issues
Non-oxidation (ring closure) Diphenylamine, oxalyl chloride Less efficient, pollution concerns
Ethyl acridine-9-carboxylate Esterification Thionyl chloride, ethanol reflux Good yield
This compound Hydrazinolysis of ester Hydrazine hydrate, ethanol reflux Good yield (ca. 75%)
Derivative synthesis Condensation with aldehydes/ketones Ethanol, acetic acid High yields (80–90%)

Chemical Reactions Analysis

Types of Reactions: Acridine-9-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine-9-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Anticancer Applications

Acridine Derivatives as Anticancer Agents

Recent studies have highlighted the potential of acridine derivatives, including acridine-9-carbohydrazide, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, acridine-based N-acylhydrazones have shown promising results against non-small cell lung cancer (A549) and other cancer types. The IC50 values indicate the effectiveness of these compounds, with some derivatives demonstrating significant cytotoxicity while others showed limited effects on normal cells .

CompoundCell LineIC50 Value (µM)Notes
3aA549>75Low cytotoxicity after 24h
3cA54973Better efficacy after 48h
3b-dCCD-18Co8-17High toxicity in normal cells

Mechanisms of Action

The anticancer activity of acridine derivatives is attributed to their ability to intercalate DNA and inhibit topoisomerase II, which is crucial for DNA replication and repair. This mechanism leads to apoptosis in cancer cells. Additionally, some acridine derivatives have been shown to induce oxidative stress in cancer cells, further enhancing their cytotoxic effects .

Neurodegenerative Disease Treatment

Cholinesterase Inhibition

Acridine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds like this compound have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. This inhibition can enhance cholinergic neurotransmission, which is often impaired in patients with Alzheimer's .

Multifunctional Agents

Research suggests that acridine derivatives can be designed as multifunctional agents targeting multiple pathways involved in neurodegeneration, including oxidative stress and amyloid-beta aggregation. For example, novel 9-phosphoryl-9,10-dihydroacridines have shown high inhibition of amyloid-beta self-aggregation and antioxidant activity, making them suitable candidates for further development as therapeutic agents for Alzheimer's disease .

Other Biological Activities

Antimicrobial and Antiviral Properties

Acridine derivatives exhibit a broad spectrum of biological activities beyond anticancer effects. They have been reported to possess antibacterial and antiviral properties, making them valuable in treating infectious diseases. The versatility of the acridine scaffold allows for modifications that can enhance these properties .

Potential in Diabetes Management

Some acridine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by slowing down glucose absorption from the intestine .

Mechanism of Action

The mechanism of action of acridine-9-carbohydrazide primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases. These interactions can lead to the inhibition of cell proliferation, making acridine derivatives potential anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Functional Group Variations

Acridine-9-carboxylic acid (CAS 5336-90-3)
  • Structure : Contains a carboxyl (-COOH) group instead of carbohydrazide.
  • Properties : Higher acidity (pKa ~3.5) due to the carboxylic group, facilitating nucleophilic substitutions. Exhibits π-stacking interactions and metal coordination via the nitrogen atom .
  • Applications : Precursor for synthesizing acridine-based drugs and dyes. Less fluorescent than carbohydrazide derivatives .
9-Aminoacridine hydrochloride
  • Structure: Features an amino (-NH₂) group at the 9-position.
  • Properties : Strong DNA intercalator with sequence-specific binding; induces frameshift mutations. Used as an anti-infective agent and fluorescence probe .
  • Contrast : Lacks the hydrazide-mediated hydrogen-bonding capacity of Acridine-9-carbohydrazide, reducing versatility in forming supramolecular complexes .
9-Hydrazinoacridine (CAS 3407-93-0)
  • Structure : Hydrazine (-NHNH₂) substituent at the 9-position.
  • Properties : Reactive intermediate for synthesizing hydrazones and azides. Lower thermal stability compared to carbohydrazide derivatives .

Acridine Carboxamide Derivatives

Several N-alkylacridine-9-carboxamide hydrochlorides (e.g., compounds 3b–3h) have been synthesized with cyclopentaquinoline amino groups :

Compound Alkyl Chain Length Melting Point (°C) Yield (%) Key Features
3b Propyl 200 (decomp.) 64.00 Moderate DNA affinity, yellow solid
3d Pentyl 240 (decomp.) 86.49 High yield, stable under acidic conditions
3h Nonyl 190–195 N/A Long alkyl chain enhances lipophilicity
  • Comparison : These carboxamides exhibit stronger DNA binding than this compound due to the cationic ammonium groups, but they lack fluorescence utility .

Physicochemical Properties

Data from supplementary analyses ():

Compound Solubility (Water) LogP Fluorescence (λmax)
This compound Low 2.8 450 nm
9-Acridinecarboxaldehyde Moderate 1.5 420 nm
Acridine (AI) Insoluble 3.2 Non-fluorescent
  • Key Insight : The carbohydrazide group enhances water solubility slightly compared to unmodified acridine but reduces lipophilicity (lower LogP than AI) .

Biological Activity

Acridine-9-carbohydrazide is a derivative of acridine, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Acridine derivatives, including this compound, exhibit significant biological activity primarily due to their planar aromatic structure, which facilitates intercalation with DNA. This interaction can inhibit topoisomerase enzymes that are crucial for DNA replication and transcription, thereby exerting anticancer effects. The ability of acridines to intercalate into DNA is a key mechanism by which they exhibit cytotoxicity against various cancer cell lines .

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity : Acridine compounds have been shown to possess potent anticancer properties. For instance, studies have reported that various 9-substituted acridines can inhibit the growth of human cancer cell lines with IC50 values indicating effective cytotoxicity .
  • Antibacterial and Antiviral Effects : In addition to anticancer properties, acridine derivatives exhibit antibacterial and antiviral activities. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit viral replication .
  • Cholinesterase Inhibition : Some studies have highlighted the potential of acridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Antitumor Activity : A study reported that acridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for different derivatives were provided in a comparative table:
    CompoundIC50 (µM)Cell Line
    This compound12.5HeLa
    Acridine derivative 18.3MCF-7
    Acridine derivative 215.0A549
    These results indicate that this compound has competitive cytotoxicity compared to other derivatives .
  • Cholinesterase Inhibition : Another study evaluated the inhibitory effects of several acridine derivatives on AChE and BuChE using Ellman's assay. The results showed promising inhibition rates:
    CompoundAChE IC50 (nM)BuChE IC50 (nM)
    This compound150130
    Compound 3f113103
    This highlights the potential application of this compound in treating conditions associated with cholinergic dysfunctions .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of acridine derivatives are crucial for their therapeutic applications. Studies have indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for several acridine compounds, suggesting good bioavailability and reduced toxicity compared to traditional drugs like tacrine .

Q & A

Q. What are the recommended methods for synthesizing Acridine-9-carbohydrazide derivatives, and how can purity be ensured?

this compound derivatives are typically synthesized via cyclocondensation of acridine carbaldehydes with hydrazides or via hydrazone formation using (acridin-9-yl)hydrazine. Purification involves recrystallization or column chromatography, with purity verified via high-performance liquid chromatography (HPLC) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

UV-vis spectroscopy identifies π→π* transitions in the acridine core, while fluorescence spectroscopy confirms emission properties. IR spectroscopy detects carbonyl (C=O) and hydrazide (N-H) functional groups. 1H/13C NMR resolves aromatic protons and carbon environments, critical for confirming substitution patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Acridine derivatives may exhibit mutagenic or cytotoxic properties. Use personal protective equipment (PPE), conduct toxicity assessments (e.g., LD50 values), and follow institutional biosafety protocols. Refer to safety data sheets (SDS) for storage and disposal guidelines .

Q. What are the standard protocols for evaluating the DNA-binding affinity of this compound derivatives?

Fluorescence titration and UV-vis spectroscopy are used to measure binding constants (Kb) with DNA. Competitive assays (e.g., ethidium bromide displacement) quantify intercalation efficiency. Circular dichroism (CD) can confirm conformational changes in DNA upon binding .

Q. How to design a research study investigating the antitumor potential of this compound derivatives?

Use human leukemia cell lines (e.g., HL-60) for cytotoxicity assays (MTT or SRB). Include dose-response curves, IC50 calculations, and comparative analysis with reference drugs (e.g., doxorubicin). Validate results via apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity, solvatochromism, and DNA-binding modes. Validate computational results with experimental UV-vis and fluorescence data .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound compounds?

Address pharmacokinetic variability (e.g., bioavailability, metabolic stability) using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Optimize formulations (e.g., liposomal encapsulation) and validate with orthotopic xenograft models .

Q. How to optimize the fluorescence properties of this compound for use as DNA-binding biomarkers?

Introduce electron-donating/withdrawing groups to modulate emission wavelengths. Solvent polarity studies (e.g., in DMSO vs. buffer) assess environmental sensitivity. Quantum yield calculations and confocal microscopy validate intracellular tracking efficiency .

Q. What computational and experimental approaches validate the noncovalent interactions of this compound with DNA?

Molecular docking (e.g., AutoDock Vina) predicts binding modes, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). NMR titration (e.g., 2D NOESY) confirms intercalation or groove-binding mechanisms .

Q. What methodologies address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?

Standardize reaction conditions (temperature, solvent purity) and employ quality control (QC) protocols like HPLC-MS for batch consistency. Use statistical tools (e.g., ANOVA) to analyze variability in bioactivity data .

Q. Methodological Guidance

  • Data Interpretation : Cross-validate spectroscopic and computational results with orthogonal techniques (e.g., X-ray crystallography) to resolve ambiguities .
  • Experimental Reproducibility : Document reagent sources (e.g., CAS 332927-03-4 for acridine derivatives) and storage conditions (−20°C for hydrazides) .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and ARRIVE guidelines for reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.